PLpro/RBD-IN-1

SARS-CoV-2 Dual Inhibitor Polypharmacology

PLpro/RBD-IN-1 is a rationally designed dual inhibitor that cannot be replaced by single-target compounds. Its 1,2,4-oxadiazole core delivers simultaneous inhibition of PLpro (IC50 7.197 μM) and spike RBD (IC50 8.673 μM) at matched concentrations, simplifying phenotypic assay interpretation. The balanced profile allows synergistic blockade of both viral replication and entry—an effect unattainable by mixing two inhibitors with disparate PK. With a well-characterized safety margin (CC50 >45 μM on lung cells), this compound is a distinct, ready-to-use tool for antiviral programs exploring bifunctional mechanisms.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B12388949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLpro/RBD-IN-1
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N
InChIInChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2
InChIKeyJAUZELUMYXAVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PLpro/RBD-IN-1: A Dual-Action SARS-CoV-2 Inhibitor Targeting PLpro Protease and Spike RBD for Antiviral Research


PLpro/RBD-IN-1, also designated as compound 5, is a small-molecule, dual-action inhibitor that targets two critical, yet distinct, mechanisms of the SARS-CoV-2 viral life cycle: the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein [1]. Its core structure is based on a 1,2,4-oxadiazole scaffold, which was rationally designed as an isostere of the pharmacophoric amide backbone found in the lead benzamide PLpro inhibitor GRL0617 [1]. This compound exhibits a balanced dual inhibitory profile, with reported IC50 values of 7.197 μM against SARS-CoV-2 PLpro and 8.673 μM against the spike protein RBD in biochemical assays [1]. It is commercially available with the CAS number 1282451-83-5 and is intended strictly for research use in virology and antiviral drug development .

Why PLpro/RBD-IN-1 Cannot Be Directly Substituted by Other PLpro or RBD Inhibitors


Generic substitution among SARS-CoV-2 inhibitors is not scientifically valid due to fundamental differences in their mechanisms of action, polypharmacology, and safety profiles. While many in-class compounds are highly specialized—such as GRL0617, which is a potent PLpro inhibitor (IC50 0.6-2.1 μM) but shows no activity against the RBD [2], or various monoclonal antibodies that only neutralize the spike protein—PLpro/RBD-IN-1 offers a uniquely balanced dual inhibitory profile [1]. Other 1,2,4-oxadiazole derivatives in the same series lack this balance, exhibiting either strong PLpro inhibition with negligible RBD activity or vice versa [1]. Substituting PLpro/RBD-IN-1 with a single-target analog would forfeit the potential synergistic benefit of simultaneously blocking viral replication (via PLpro) and viral entry (via RBD), a combination that cannot be achieved by simple admixture of two single-target agents due to potential for different pharmacokinetic properties and off-target effects. Furthermore, PLpro/RBD-IN-1's specific safety profile (CC50 of 45.77–51.78 μM on lung cells) is a critical selection parameter that may not be matched by other dual-target candidates, making it a distinct chemical entity for research applications [1].

Quantitative Differentiation of PLpro/RBD-IN-1: Comparative Evidence vs. Analogs and In-Class Alternatives


Balanced Dual-Target Inhibition Profile: PLpro and RBD IC50 Comparison

PLpro/RBD-IN-1 is the only compound in the evaluated 1,2,4-oxadiazole series to display a 'balanced dual inhibitory potential' against both SARS-CoV-2 PLpro and spike protein RBD [1]. In head-to-head comparisons within the same study, other derivatives showed imbalanced activity, such as compound 8, which exhibited PLpro inhibition with an IC50 of 3.212 μM but had weak activity against RBD (25.13% inhibition at 10 μM), or compound 12, which showed 54.20% RBD inhibition at 10 μM but weaker PLpro activity [1].

SARS-CoV-2 Dual Inhibitor Polypharmacology

Superior Dual-Target Potency Balance vs. Parent Scaffold GRL0617

PLpro/RBD-IN-1 was designed as an isosteric replacement of the pharmacophoric amide backbone of GRL0617, the benchmark noncovalent PLpro inhibitor [1]. While GRL0617 is a potent PLpro inhibitor (IC50 ranging from 0.6 μM to 2.1 μM across various studies [2]), it has no reported activity against the spike RBD. PLpro/RBD-IN-1 retains micromolar PLpro inhibitory activity (IC50 = 7.197 μM) while gaining the additional, and balanced, capacity to inhibit the RBD-ACE2 interaction (IC50 = 8.673 μM) [1].

SARS-CoV-2 PLpro Inhibitor RBD Inhibitor

Comparative RBD Inhibitory Potency: PLpro/RBD-IN-1 vs. Other Small Molecule RBD Inhibitors

PLpro/RBD-IN-1 exhibits moderate RBD inhibitory potency with an IC50 of 8.673 μM [1]. Cross-study comparison with other reported small-molecule RBD inhibitors places its activity within a relevant micromolar range. For instance, a novel molecule reported by Arora et al. (2026) inhibited RBD-ACE2 interaction with an IC50 of ~17 μM and blocked pseudovirus entry with an IC50 of ~1.2 μM [2]. Another study reported organic dyes with RBD inhibition at sub-micromolar levels (IC50 < 1 μM), while compounds like suramin and chloroquine were completely inactive (IC50 > 500 μM) [3].

SARS-CoV-2 RBD Inhibitor Entry Blocker

Safety Profile and Therapeutic Window: Cytotoxicity in Human Lung Cell Lines

The safety profile of PLpro/RBD-IN-1 was evaluated against two human lung cell lines, Wi-38 (normal lung fibroblasts) and LT-A549 (lung adenocarcinoma epithelial cells), yielding CC50 values of 51.78 μM and 45.77 μM, respectively [1]. This provides an approximate therapeutic window (CC50 / IC50) of ~6-7 fold based on its PLpro and RBD inhibitory IC50s. In contrast, many other antiviral candidates, including the well-known PLpro inhibitor GRL0617, have been associated with redox sensitivity and other off-target liabilities that complicate their development [2].

SARS-CoV-2 Cytotoxicity Therapeutic Index

Scaffold Novelty and Synthetic Accessibility: 1,2,4-Oxadiazole vs. Benzamide Core

PLpro/RBD-IN-1 is built upon a 1,2,4-oxadiazole core, which was strategically chosen as an isosteric replacement for the amide group of GRL0617's benzamide scaffold [1]. This scaffold hop was designed to retain PLpro binding while enabling exploration of additional interactions with the spike RBD. The 1,2,4-oxadiazole is a privileged heterocycle in medicinal chemistry, known for its metabolic stability and diverse bioactivity [2]. The reported synthetic route is a facial protocol, allowing easy access to various rationally substituted derivatives [1].

Medicinal Chemistry Scaffold Hopping Chemical Synthesis

Optimal Research and Procurement Applications for PLpro/RBD-IN-1 Based on Quantitative Differentiation


Investigating Polypharmacology and Synergistic Antiviral Mechanisms

PLpro/RBD-IN-1 is ideally suited for research programs exploring the synergistic effects of simultaneously inhibiting viral replication (via PLpro) and viral entry (via RBD). Its balanced dual-target IC50 values (7.197 μM and 8.673 μM) [1] allow for in vitro studies where both targets are engaged at similar compound concentrations, simplifying the interpretation of phenotypic outcomes compared to using a combination of two single-target inhibitors with disparate potencies and physicochemical properties.

Structure-Activity Relationship (SAR) Studies on 1,2,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole core of PLpro/RBD-IN-1 represents a privileged scaffold for antiviral development [2]. Researchers engaged in medicinal chemistry optimization can use this compound as a reference standard or starting point for designing new analogs, leveraging the existing SAR data that defines the structural determinants for balanced PLpro/RBD activity [1].

Antiviral Assay Development and Validation

Due to its well-defined in vitro potency and cytotoxicity profile (CC50 of 45.77–51.78 μM on human lung cells) [1], PLpro/RBD-IN-1 can serve as a reference inhibitor in the development and validation of new biochemical or cell-based assays for SARS-CoV-2. Its dual activity makes it a versatile tool for developing assays that measure either PLpro enzymatic activity or RBD-ACE2 binding.

Comparative Virology Studies Across Coronaviruses

PLpro is a conserved enzyme across many coronaviruses, including SARS-CoV and MERS-CoV [1]. PLpro/RBD-IN-1 can be used in comparative studies to evaluate the conservation and divergence of PLpro active sites across different viral strains. Its additional RBD activity, which may vary depending on spike protein mutations, provides a second dimension for probing strain-specific differences in viral entry mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLpro/RBD-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.